molecular formula C13H15N3O3S2 B2482106 3-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 896686-67-2

3-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2482106
CAS No.: 896686-67-2
M. Wt: 325.4
InChI Key: MARNTNQFKGIHFU-UHFFFAOYSA-N
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Description

3-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound featuring a benzothiadiazine core with a pyrrolidinyl and oxoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiadiazine core, followed by the introduction of the pyrrolidinyl and oxoethyl groups. Common reagents include sulfur-containing compounds, pyrrolidine, and various oxidizing agents. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c17-12(16-7-3-4-8-16)9-20-13-14-10-5-1-2-6-11(10)21(18,19)15-13/h1-2,5-6H,3-4,7-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARNTNQFKGIHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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